molecular formula C21H20N4OS B5558457 N-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide

N-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide

Cat. No. B5558457
M. Wt: 376.5 g/mol
InChI Key: TUUXEWUCZUJKCN-UHFFFAOYSA-N
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Description

This chemical compound belongs to a class of synthetic molecules characterized by a complex heterocyclic structure that involves thiazole and imidazo[1,2-a]pyridine rings. Such molecules are of interest due to their diverse biological activities and potential for pharmaceutical applications. While specific information on this compound is scarce, related molecules have been extensively studied for their synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from basic heterocyclic scaffolds to which various substituents are added through reactions such as alkylation, acylation, and cyclization. For instance, Mohamed et al. (2021) described the synthesis of thiazolopyridine derivatives via interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives (Mohamed, 2021).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by detailed spectroscopic analysis, including IR, NMR, and mass spectrometry, to confirm the presence of desired functional groups and the overall molecular architecture. The structure of novel compounds is often elucidated through elemental analysis and spectroscopic data, confirming the presence of thiazole and imidazo[1,2-a]pyridine rings along with other substituents.

Chemical Reactions and Properties

These compounds can undergo a variety of chemical reactions, including further functionalization of the rings, formation of new bonds, and introduction of additional substituents, which can significantly alter their chemical properties. For example, the synthesis of triazolopyrimidine derivatives from amino-imino derivatives indicates the versatility of these compounds in chemical transformations (Mohamed, 2021).

Physical Properties Analysis

The physical properties of these compounds, such as melting point, solubility, and crystallinity, are crucial for their application in drug formulation. These properties are influenced by the molecular structure and can be optimized for specific pharmaceutical applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with other pharmaceutical ingredients, determine the compound's suitability for drug development. The antimicrobial and potential antitubercular activities of related compounds highlight the importance of chemical properties in defining their biological efficacy (Li et al., 2020).

Scientific Research Applications

Synthesis and Derivative Development

Researchers have focused on synthesizing new derivatives of related heterocyclic compounds, exploring their synthesis pathways, and evaluating their potential applications. For instance, the synthesis of novel tetrahydropyrimidine derivatives and their thiazolo and benzothiazepine derivatives highlights the versatility of these compounds in generating new chemical entities with diverse properties (A. Fadda et al., 2013). Similarly, the development of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents demonstrates the therapeutic potential of such compounds (A. Rahmouni et al., 2016).

Antimicrobial and Anticancer Activities

Several studies have been conducted to evaluate the antimicrobial and anticancer activities of heterocyclic compounds. For example, thiazole-aminopiperidine hybrid analogues have been investigated for their efficacy as Mycobacterium tuberculosis GyrB inhibitors, showcasing their potential in treating tuberculosis (V. U. Jeankumar et al., 2013). Additionally, novel derivatives of pyrimidine clubbed with thiazolidinone have shown promising antimicrobial and anticancer activities, indicating the broad-spectrum therapeutic potential of these compounds (M. Verma & P. Verma, 2022).

Structural and Aggregation Studies

Investigations into the structural modifications and aggregation properties of related compounds have provided insights into their conformational features and intermolecular interaction patterns. Such studies are crucial for understanding the fundamental properties that contribute to the biological and chemical behaviors of these molecules (H. Nagarajaiah & N. Begum, 2014).

Future Directions

Thiazoles have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the design and development of different thiazole derivatives continue to be an active area of research .

properties

IUPAC Name

N-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-3-20-23-14(2)18(27-20)11-22-21(26)16-9-10-19-24-17(13-25(19)12-16)15-7-5-4-6-8-15/h4-10,12-13H,3,11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUXEWUCZUJKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(S1)CNC(=O)C2=CN3C=C(N=C3C=C2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide

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